Product packaging for Ethyl N-(4-chlorophenyl)carbamate(Cat. No.:CAS No. 2621-80-9)

Ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B1219002
CAS No.: 2621-80-9
M. Wt: 199.63 g/mol
InChI Key: WSKXXIMERYQVGJ-UHFFFAOYSA-N
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Description

Historical Context of Carbamate (B1207046) Compounds in Agrochemical and Medicinal Chemistry

The journey of carbamate compounds in science began with the isolation of the natural alkaloid physostigmine (B191203) from the Calabar bean (Physostigma venenosum) in 1864. nih.govmhmedical.cominchem.org Initially utilized for its effects on the eye, such as in the treatment of glaucoma, physostigmine's mechanism as a cholinesterase inhibitor laid the groundwork for the future of carbamate chemistry. nih.govmhmedical.com

The 20th century saw the expansion of carbamates into the agrochemical sector. In the 1930s, synthetic aliphatic esters of carbamic acid were developed and introduced as fungicides. mhmedical.com This was followed by the registration and commercial use of the first carbamate insecticide, carbaryl, in the United States in 1959, marking a significant milestone in the application of these compounds in agriculture. nih.govmhmedical.com

Concurrently, the medicinal applications of synthetic carbamates were being explored, leading to the development of a wide range of therapeutic agents. nih.gov Their structural resemblance to the peptide bond allows them to interact with biological targets like enzymes, and their stability makes them suitable candidates for drug design. nih.govresearchgate.net Today, the carbamate functional group is an integral part of numerous approved drugs for treating a variety of conditions, including Alzheimer's disease, epilepsy, and cancer. nih.govresearchgate.net

Structural Framework of Ethyl N-(4-chlorophenyl)carbamate and its Significance as a Research Scaffold

This compound is a specific derivative within the N-phenylcarbamate family. Its molecular structure consists of three key components: an ethyl ester group (-O-CH₂CH₃), a central carbamate linkage (-NH-C(=O)-O-), and a phenyl ring substituted with a chlorine atom at the fourth position (para-position).

The general formula for carbamates is R¹NH-C(=O)-OR², where R¹ and R² can be various alkyl or aryl groups. inchem.org In the case of this compound, R¹ is the 4-chlorophenyl group, and R² is the ethyl group. The presence of the electronegative chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule, while the ethyl ester group affects its solubility and reactivity.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₀ClNO₂
Monoisotopic Mass 199.04001 Da
InChI Key WSKXXIMERYQVGJ-UHFFFAOYSA-N

| Canonical SMILES | CCOC(=O)NC1=CC=C(C=C1)Cl |

Data sourced from PubChem. uni.lu

The structure of this compound serves as a valuable research scaffold. The N-phenyl ring and the ester group provide two distinct points for chemical modification. Researchers can synthesize a library of analogues by varying the substituents on the aromatic ring or by changing the alcohol portion of the ester. This systematic modification allows for the exploration of structure-activity relationships (SAR), helping to identify compounds with optimized biological activity and improved pharmacokinetic profiles. The carbazole (B46965) framework, a related heterocyclic system, has also been extensively used to generate new carbamate derivatives for drug discovery. scholarsresearchlibrary.com

Overview of Current Research Frontiers for Carbamates and their Derivatives

The carbamate moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net Its unique properties, including chemical stability and the ability to form hydrogen bonds, make it a cornerstone in the design of new therapeutic agents. nih.gov

A major frontier for carbamate research is in the field of neurodegenerative diseases. nih.gov Carbamate-based compounds like rivastigmine (B141) are potent inhibitors of cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com By inhibiting these enzymes, these drugs can help improve cognitive function in patients with Alzheimer's disease. nih.gov Current research focuses on developing multi-target directed ligands (MTDLs) that incorporate a carbamate structure to address the complex pathology of such diseases from multiple angles. nih.gov

In oncology, the carbamate group has been incorporated into novel anticancer agents. For instance, modifying natural products with a carbamoyl (B1232498) moiety has led to compounds with significantly enhanced antitumor potency. nih.gov The versatility of carbamate chemistry allows for the creation of prodrugs that can improve the stability and delivery of active cancer-fighting molecules.

Furthermore, research is expanding into the antimicrobial and antioxidant potential of carbamate derivatives. scholarsresearchlibrary.com Scientists are synthesizing new series of carbamates and testing them against various bacterial and fungal strains, revealing that these compounds can exhibit moderate to potent antimicrobial activities. scholarsresearchlibrary.com Another area of active investigation is the development of carbamate-based inhibitors for enzymes like fatty acid amide hydrolase (FAAH), which has shown potential in treating pain and inflammation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1219002 Ethyl N-(4-chlorophenyl)carbamate CAS No. 2621-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKXXIMERYQVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180851
Record name p-Chlorophenylurethane
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2621-80-9
Record name Carbamic acid, N-(4-chlorophenyl)-, ethyl ester
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Record name 4-Chlorophenylurethane
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Record name p-Chlorophenylurethane
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Record name ETHYL 4-CHLOROPHENYLCARBAMATE
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Mechanistic Investigations and Structure Activity Relationship Sar Studies of Ethyl N 4 Chlorophenyl Carbamate Analogs

Fungicidal Activity: Elucidation of Molecular Mechanisms of Action

The antifungal efficacy of ethyl N-(4-chlorophenyl)carbamate and related N-aryl carbamates is rooted in their ability to interfere with essential cellular processes in pathogenic fungi. The molecular mechanism, while not fully elucidated for this specific compound, is understood to align with the broader class of carbamate (B1207046) fungicides.

Target Enzyme Inhibition and Cellular Pathway Modulation

Carbamate fungicides are known to exhibit broad-spectrum antifungal activities by targeting the thiol groups of enzymes within plant pathogenic fungi. nih.gov This interaction can disrupt enzyme function and, consequently, interfere with critical metabolic pathways necessary for fungal survival. For N-phenylcarbamate compounds, the mechanism of action can also involve the inhibition of bud initiation, which can lead to the induction of meiotic development in yeast, highlighting a distinct cellular pathway modulation. nih.gov In a broader context, fungicidal compounds can trigger a common cellular death pathway involving oxidative damage. This pathway is mediated by a signaling cascade that includes Ras1/2 GTPases and Protein Kinase A, ultimately leading to the production of reactive oxygen species (ROS) and subsequent cell death. researchgate.net

Comparative Analysis of Efficacy Against Diverse Fungal Pathogens (e.g., Fusarium oxysporum, Aspergillus niger, Aspergillus flavus, Rhizopus stolonifer)

Studies on N-aryl carbamate analogs have demonstrated a wide range of efficacy against various fungal pathogens. For instance, certain di-substituted N-aryl carbamates have shown significant inhibitory activity against Fusarium oxysporum. nih.gov One particular analog, the 3,5-ditrifluoromethyl N-aryl carbamate, was identified as a promising candidate against F. oxysporum, with an EC50 value of 16.65 μg/mL. nih.govnih.gov

While specific data for this compound against Aspergillus niger, Aspergillus flavus, and Rhizopus stolonifer is limited in the available research, the broad-spectrum nature of N-aryl carbamates suggests potential activity. The efficacy of antifungal agents can vary significantly between different fungal species, underscoring the importance of comparative analyses.

Table 1: Antifungal Efficacy of Selected N-Aryl Carbamate Analogs Against Fusarium oxysporum

Compound AnalogEC50 (μg/mL)Reference
3,5-ditrifluoromethyl N-aryl carbamate (1z)16.65 nih.govnih.gov
2,4-dichloro N-aryl carbamate (1t)- nih.gov
3-bromo-4-methyl-N-aryl carbamate (1ag)- nih.gov

Influence of Phenyl Ring Substituents on Antifungal Potency

The substitution pattern on the N-phenyl ring of carbamate derivatives has a profound impact on their antifungal activity. nih.gov Research indicates that both the type and position of substituents are critical factors. For example, di-substituted N-aryl carbamates, particularly those with halogen substitutions, have demonstrated promising antifungal activities. nih.gov Specifically, 2,3-dichloro and 2,4-dichloro N-aryl carbamates exhibited superior efficacy compared to their 2,5-dichloro or 2,5-dibromo counterparts. nih.gov Furthermore, the presence of both a halogen and a methyl group, as seen in 4-bromo-3-methyl and 3-bromo-4-methyl N-aryl carbamates, also resulted in excellent antifungal activity. nih.gov The 3,5-ditrifluoromethyl N-aryl carbamate also showed good antifungal properties. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Antifungal Activity

Substitution PatternObserved Antifungal ActivityReference
2,3-dichloroPromising nih.gov
2,4-dichloroPromising nih.gov
2,5-dichloroLess effective nih.gov
2,5-dibromoLess effective nih.gov
4-bromo-3-methylExcellent nih.gov
3-bromo-4-methylExcellent nih.gov
3,5-ditrifluoromethylGood nih.gov

Broad-Spectrum Biological Activity and Selectivity Profiles

N-aryl carbamate derivatives have demonstrated noteworthy broad-spectrum antifungal activity against a range of phytopathogenic fungi. nih.gov Several analogs, including those with 2,3-dichloro, 2,4-dichloro, and 3,5-ditrifluoromethyl substitutions, have exhibited significant inhibition against multiple fungal species. nih.gov One particularly effective compound, a 3-bromo-4-methyl-N-aryl carbamate, displayed excellent antifungal effects against all seven fungi tested in a study, with inhibition rates close to or exceeding 70% at a concentration of 50 μg/mL. nih.gov This level of activity was superior to that of the commercial agent azoxystrobin (B1666510) in the same study. nih.gov The selectivity of these compounds is a crucial aspect of their development, aiming to maximize antifungal efficacy while minimizing off-target effects.

Strategies for Modulating Mammalian Toxicity Through Structural Modification

A key advantage of carbamate-based compounds is their metabolic fate in mammals. Carbamates can be hydrolyzed to an amine, carbon dioxide, and an alcohol, which are more readily excreted. nih.gov This inherent biodegradability contributes to a lower potential for residue problems. nih.gov While specific strategies for modifying the structure of this compound to reduce mammalian toxicity are not extensively detailed in the available literature, the principle of altering the pharmacokinetic and metabolic properties of the molecule through structural changes is a fundamental concept in drug design. The goal is to enhance the rate of detoxification and excretion in mammals without compromising antifungal activity.

Pharmacological and Toxicological Mechanisms at the Cellular and Subcellular Levels

The primary mechanism of toxicity for many carbamate insecticides in mammals is the reversible inhibition of the acetylcholinesterase (AChE) enzyme. researchgate.netresearchgate.net This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in a range of cholinergic effects. researchgate.netmdpi.com This toxicological pathway is distinct from the proposed antifungal mechanism that involves targeting thiol groups in fungal enzymes.

At the cellular level, exposure to certain carbamates can induce oxidative stress. nih.gov Some studies on carbamate pesticides have indicated that they can induce apoptosis and necrosis in human natural killer cells, with the apoptotic pathway being mediated by caspases and mitochondrial cytochrome-c release. epa.gov Furthermore, nitrosated N-methylcarbamate insecticides have been shown to cause single-strand breaks in the DNA of human cells. nih.gov It is important to note that the toxicological profile can vary significantly between different carbamate compounds. Subchronic toxicity studies in rats with ethyl-4-chlorophenyl-carbamate have suggested low toxicity, with most observed alterations being of low severity and reversible. researchgate.net

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Understanding

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including the intermediates and metabolites of Ethyl N-(4-chlorophenyl)carbamate. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.

For instance, in the structural analysis of related chiral derivatives like N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, ¹H NMR spectroscopy reveals distinct signals for aromatic, methine (CH), and methyl (CH₃) protons. mdpi.com The quartet of doublets observed for the methine proton, for example, provides definitive evidence of its coupling to both the adjacent methyl and NH groups. mdpi.com Similarly, ¹³C NMR is crucial for confirming the incorporation of specific functional groups, such as the characteristic signal for a cyano (C≡N) carbon. mdpi.com

Dynamic NMR studies on carbamate (B1207046) derivatives have also been employed to investigate conformational isomerism. Due to the partial double-bond character of the carbamate N-C bond, rotation can be restricted, leading to the presence of distinct rotamers (s-E and s-Z isomers) that are observable on the NMR timescale. orientjchem.orgresearchgate.net Variable temperature NMR experiments allow for the study of these dynamic processes and the calculation of rotational energy barriers. orientjchem.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Derivative, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide Data sourced from a study on a closely related derivative to demonstrate the application of NMR for structural elucidation. mdpi.com

Nucleus Signal Type Chemical Shift (δ) in ppm Assignment Coupling Constant (J) in Hz
¹HMultiplet7.38–7.352H, Aromatic CH-
¹HMultiplet7.30–7.282H, Aromatic CH-
¹HQuartet of Doublets4.411H, CHMe³JHH = 6.9 and 4.2
¹HBroad Singlet4.141H, NH-
¹HDoublet1.563H, CH₃³JHH = 6.9
¹³CSinglet139.8Aromatic C-
¹³CSinglet134.2Aromatic C-Cl-
¹³CSinglet129.1Aromatic CH-
¹³CSinglet127.6Aromatic CH-
¹³CSinglet114.7C≡N-
¹³CSinglet55.0CHMe-
¹³CSinglet22.0CH₃-

Fourier-Transform Infrared (FTIR) Spectroscopy in Monitoring Reaction Progress and Conformational Changes

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring chemical reactions and conformational shifts by detecting the characteristic vibrations of functional groups. In the context of this compound, FTIR can track the progress of its synthesis or degradation by observing changes in key absorption bands. The formation of the carbamate, for example, can be confirmed by the appearance of the carbonyl (C=O) and N-H stretching vibrations. rsc.org

Furthermore, FTIR spectroscopy has been successfully applied as a rapid screening method for quantifying carbamates like ethyl carbamate in complex matrices such as alcoholic beverages. nih.gov This approach, combined with chemometric techniques like partial least-squares (PLS) regression, allows for high-throughput analysis, demonstrating its utility in monitoring product concentrations. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Carbamate Functional Groups Data compiled from spectroscopic studies of various carbamate compounds. rsc.org

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H StretchAmine3300 - 3500
C=O StretchCarbonyl1700 - 1730
N-H BendAmine1600 - 1620
C-N StretchAmine1300 - 1390
C-O StretchEster1030 - 1220

Mass Spectrometry in Reaction Pathway Elucidation and Degradation Product Identification

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), is essential for elucidating reaction pathways and identifying degradation products. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. researchgate.netnih.gov

The strategy for identifying unknown degradation products often involves comparing the fragmentation patterns of the parent compound with those of the products found in a sample. researchgate.net Forced degradation studies under various stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis) are performed to generate potential degradants. mdpi.com For this compound, a likely degradation pathway is the hydrolysis of the carbamate linkage to yield 4-chloroaniline (B138754) and ethanol, along with the release of carbon dioxide.

LC-MS/MS techniques, such as those using a Quadrupole Time-of-Flight (Q-ToF) or a Quadrupole-Linear Ion Trap (QTRAP) system, allow for detailed structural characterization. mdpi.commdpi.com The parent ion is selected and fragmented, and the resulting product ions are analyzed to piece together the structure. This "fragmentation-degradation" relationship is a powerful tool for tentatively identifying metabolites and degradants even when authentic standards are unavailable. researchgate.net

Table 3: Predicted m/z Values for this compound and Potential Degradation Products

Compound Name Molecular Formula Ion Predicted m/z (Monoisotopic)
This compoundC₉H₁₀³⁵ClNO₂[M+H]⁺200.0473
4-ChloroanilineC₆H₆³⁵ClN[M+H]⁺128.0262
4-Chlorophenyl isocyanateC₇H₄³⁵ClNO[M+H]⁺154.0054

X-ray Crystallography in Determining Solid-State Structures and Intermolecular Interactions of Derivatives

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate crystal packing and can influence physical properties.

While the crystal structure for this compound itself is not detailed in the provided results, extensive studies on closely related derivatives offer significant insight. For example, the crystal structure of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate reveals that molecules are linked into chains by N-H···O hydrogen bonds involving the carbamate's NH group and a nitro group's oxygen atom. nih.gov The carbamate group itself is nearly planar but is twisted relative to the attached benzene (B151609) rings. nih.gov

In other carbamate derivatives, intermolecular forces also play a defining role in the supramolecular architecture. researchgate.netnih.gov Structures can be stabilized by a network of hydrogen bonds, including N-H···N, C-H···O, and N-H···O interactions. researchgate.netsunway.edu.my Furthermore, π–π stacking interactions between aromatic rings are common, contributing significantly to the stability of the crystal lattice. nih.govresearchgate.net Analysis of these interactions provides a deeper understanding of the structure-property relationships in this class of compounds.

Table 4: Selected Crystallographic Data for a Derivative, 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate Data from a crystallographic study of a closely related derivative. nih.gov

Parameter Description Value
Hydrogen BondN-H···O interaction linking molecules into chainsN···O distance: 2.928(2) Å
Torsion AngleC-N-C-O torsion angle of the carbamate group-170.17 (15)°
Dihedral AngleAngle between the planes of the two aromatic rings70.60 (8)°
π–π InteractionCentroid-centroid distance between aromatic rings3.7519 (9) Å

Computational Chemistry and Theoretical Modeling Approaches

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. These calculations are used to determine the electronic structure, predict reactivity, and simulate spectroscopic data for compounds like Ethyl N-(4-chlorophenyl)carbamate.

Electronic Structure and Reactivity: DFT calculations allow for the optimization of the molecule's three-dimensional geometry and the determination of its electronic properties. Key parameters derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are used to describe a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and greater polarizability. researchgate.net

For carbamate (B1207046) derivatives, DFT has been employed to calculate a range of molecular descriptors used in quantitative structure-toxicity relationship (QSTR) models. nih.gov These descriptors, including chemical potential (μ), electronegativity (χ), hardness (η), and softness (σ), provide a quantitative basis for understanding how the electronic structure influences toxicity. researchgate.netnih.govmdpi.com For example, a study on various carbamates utilized DFT to generate these descriptors to build a mathematical model relating them to toxicity in rats. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Carbamate-like Molecules

Descriptor Symbol Significance Typical Value Range (eV)
HOMO Energy εHOMO Electron-donating ability -4.75 to -4.28 mdpi.com
LUMO Energy εLUMO Electron-accepting ability -2.13 to -1.45 mdpi.com
Energy Gap ΔE Chemical reactivity, stability 2.90 to 4.26 mdpi.com
Hardness η Resistance to change in electron distribution 1.45 to 2.13 mdpi.com

Note: Values are representative and sourced from studies on related heterocyclic compounds modeled with DFT. mdpi.com

Spectroscopic Property Prediction: Theoretical calculations can predict spectroscopic properties with high accuracy. DFT methods are used to simulate infrared (IR) spectra by calculating vibrational frequencies. nih.gov For instance, in studies of aryl carbamates, the calculated carbonyl (C=O) stretching frequency from DFT-optimized structures showed good agreement with experimentally observed values, helping to confirm the structure of reaction intermediates. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible electronic transitions can be computed using DFT and its time-dependent extension (TD-DFT), respectively, providing valuable tools for structural elucidation and comparison with experimental data. researchgate.netacs.org

Molecular Dynamics and Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, interacts with a biological macromolecule (receptor).

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to understand the structural basis of a compound's biological activity. For many carbamates, a key target is the enzyme acetylcholinesterase (AChE), which they inhibit. nih.govmdpi.com Docking studies can place a carbamate molecule into the active site of AChE, predicting the binding mode and estimating the binding affinity or free energy. sdu.dk These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket, which are essential for stabilizing the complex. sdu.dknih.gov For example, docking studies on novel inhibitors have identified key hydrogen bonds with residues like Gln598 and Arg260 and other hydrophobic interactions that stabilize the ligand-receptor complex. sdu.dk

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational changes and interactions within the binding site. nih.gov Studies on carbamate adducts with glutamate (B1630785) receptors have used MD simulations to confirm that the ligands remain stably bound in the receptor's binding pocket, validating the initial docking poses. nih.gov Furthermore, advanced techniques like alchemical free energy calculations can be combined with MD to compute the difference in binding free energy (ΔΔG) between different ligands with high precision. nih.gov

Table 2: Example of Molecular Docking Results for Carbamate-like Inhibitors

Compound Class Target Receptor Binding Energy (kcal/mol) Key Interacting Residues Reference
Phenylpiperidine Carboxamides 15-Lipoxygenase (15-LOX) -9.20 to -9.80 Gln598, Arg260, Val126, Gln762 sdu.dk
Carbamate Adducts Glutamate Receptor 2 (GluR2) -1.61 to -2.77 (ΔΔG vs. glutamate) Not specified in abstract nih.gov

This table presents representative data from studies on various carbamate derivatives to illustrate the outputs of docking simulations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.comsemanticscholar.org These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for a desired effect. irb.hrnih.gov

For carbamate derivatives, QSAR studies have been extensively performed. A study on the ixodicidal activity of ethyl-carbamates, which specifically included Ethyl-4-chlorophenyl-carbamate (LQM 996), used Structure-Activity Relationship (SAR) analysis to predict mutagenic and carcinogenic potential. researchgate.net The analysis showed no structural alerts indicating an ability to bind to estrogen receptors, suggesting a low risk of cancer induction through this mechanism. researchgate.net

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These can be physicochemical, structural, or quantum mechanical descriptors. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net The predictive power of these models is rigorously validated using statistical metrics like the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). nih.gov For instance, a QSTR model developed for 178 carbamate derivatives achieved an R² of 0.6584 and a Q² of 0.6289, indicating a reliable correlation between the selected DFT descriptors and toxicity. nih.gov Similarly, a QSAR study on carbamate anticonvulsants identified five crucial structural descriptors that could predict biological activity with 85-90% accuracy. nih.gov

Table 3: Example of a Generic QSAR Model Equation

Model Equation Descriptors
log(Activity) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + c₃(Descriptor C) Descriptor A: A measure of lipophilicity (e.g., logP)
Descriptor B: An electronic parameter (e.g., Hammett constant, HOMO energy)

This table illustrates the general form of a QSAR model, where 'c' represents the coefficients determined by regression analysis.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. Understanding the conformational preferences and the energy landscape of a molecule like this compound is essential, as its biological activity can depend on its ability to adopt a specific shape to fit into a receptor's binding site.

Computational methods are used to map the potential energy surface of a molecule. By systematically rotating flexible bonds and calculating the energy of each resulting structure, researchers can identify low-energy, stable conformers (energy minima) and the transition states (saddle points) that represent the energy barriers between them. nih.gov

For N-aryl carbamates, theoretical studies have explored their structures and the energetics of their reactions. nih.gov For example, DFT calculations have been used to compute the structures of starting materials, intermediates, and products in reactions involving aryl carbamates. nih.gov The profile of the reaction coordinate can be mapped, revealing the Gibbs free energies of activation and reaction for each step. acs.org This analysis helps to understand which conformations are most stable and which reaction pathways are most favorable, providing deep insight into the molecule's dynamic behavior and chemical reactivity.

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications

Photodegradation Mechanisms and Kinetics under Environmental Conditions

Photodegradation, or photolysis, is a significant abiotic process contributing to the breakdown of Ethyl N-(4-chlorophenyl)carbamate in the aquatic environment. The rate and mechanism of this process are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the chemical properties of the compound itself.

Studies on the closely related compound chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl)carbamate) provide insights into the potential photodegradation of this compound. The primary photochemical reaction for phenylcarbamates involves the cleavage of the carbamate (B1207046) bond. For chlorpropham, irradiation with UV-B lamps in aqueous solutions has been shown to result in half-lives of approximately 39.0 to 55.0 minutes researchgate.net. Irradiation under simulated sunlight conditions can lead to longer degradation half-lives, on the order of months researchgate.net.

The primary photoproducts identified from the photodegradation of chlorpropham include a dechlorinated and hydroxylated derivative, isopropyl 3-hydroxycarbanilate researchgate.net. This suggests that a key photodegradation pathway for this compound would likely involve the cleavage of the chlorine atom from the phenyl ring and subsequent hydroxylation. Another potential reaction is the photo-Fries rearrangement, which has been observed for other carbamates, leading to the formation of hydroxybenzamides researchgate.net. The kinetics of these reactions often follow first-order rate equations, with the reaction rate being influenced by the polarity of the medium scispace.com.

Biodegradation Pathways by Microorganisms and Enzyme Systems

Biodegradation by soil and aquatic microorganisms is a primary route for the dissipation of this compound from the environment. The process is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community epa.govnih.govgla.ac.uk.

The initial and most critical step in the microbial degradation of phenylcarbamate herbicides is the enzymatic hydrolysis of the carbamate linkage. This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or esterases nih.govresearchgate.net. For this compound, this hydrolysis would yield 4-chloroaniline (B138754), ethanol, and carbon dioxide.

Several bacterial strains have been identified that are capable of degrading related phenylcarbamate herbicides. For instance, a strain of Bacillus licheniformis NKC-1 has been shown to utilize chlorpropham as a sole source of carbon and energy nih.gov. This bacterium initiates the degradation via a CIPC (chlorpropham) hydrolase, producing 3-chloroaniline (B41212) nih.gov. It is highly probable that similar microbial species possessing carbamate hydrolase activity can degrade this compound.

The enzymatic systems involved in the initial hydrolysis are inducible, meaning their production is triggered by the presence of the carbamate substrate nih.gov. Following the initial hydrolysis, the resulting 4-chloroaniline is further metabolized by other microbial enzymes.

Formation and Fate of Environmental Transformation Products

4-Chloroaniline: This is a primary and persistent metabolite. Its fate in the environment is of considerable concern due to its toxicity. 4-chloroaniline is subject to further microbial degradation, although this process can be slow. Some bacterial strains, such as Comamonas testosteroni and Delftia acidovorans, have been shown to metabolize chloroanilines, often utilizing them as a sole source of carbon and nitrogen sciepub.comsciepub.com. The degradation of 4-chloroaniline by microorganisms like Bacillus licheniformis NKC-1 proceeds through a dioxygenase-catalyzed reaction that incorporates molecular oxygen and removes the amino group, leading to the formation of a chlorinated catechol (e.g., 4-chlorocatechol) nih.govresearchgate.net. This intermediate is then subject to ring cleavage, ultimately leading to mineralization nih.govresearchgate.net.

Other Potential Transformation Products: Besides 4-chloroaniline, other metabolites can be formed through hydroxylation of the phenyl ring at different positions. For the related compound chlorpropham, metabolites such as isopropyl 3-chloro-6-hydroxycarbanilate and isopropyl 3-chloro-4-hydroxycarbanilate have been identified in plants epa.gov. It is plausible that analogous hydroxylated derivatives of this compound could form in the environment. These hydroxylated compounds can then be conjugated with natural molecules like glucose, forming more polar and less mobile products sciepub.com.

The mobility of this compound and its transformation products in soil is influenced by their chemical properties and the soil composition. Phenylcarbamates generally exhibit moderate mobility in soil herts.ac.uk. The persistence of the parent compound in soil is generally low, with reported half-lives of less than 14 days in some soil types nih.gov. However, its metabolites, particularly 4-chloroaniline, can be more persistent mdpi.com.

Advanced Methodologies for Studying Environmental Persistence and Mobility

The detection and quantification of this compound and its transformation products in complex environmental matrices such as soil and water require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with various detectors are the primary techniques employed for this purpose researchgate.netepa.goviosrjournals.org.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a commonly used method for the simultaneous determination of phenylcarbamates and their aniline (B41778) metabolites researchgate.netepa.goviosrjournals.orgresearchgate.netresearchgate.net. The method can be validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netepa.goviosrjournals.orgresearchgate.netresearchgate.net. For instance, a validated HPLC-UV method for chlorpropham and 3-chloroaniline reported LOD values of approximately 0.01 µg/mL and LOQ values of around 0.04 µg/mL researchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially at trace levels, LC-MS/MS is the preferred analytical technique mdpi.comepa.govepa.gov. This method offers excellent specificity through multiple reaction monitoring (MRM), which minimizes matrix interference scispace.com. LC-MS/MS methods have been developed for a wide range of carbamate pesticides and their metabolites in various environmental and food matrices iosrjournals.org. The use of atmospheric pressure ionization (API) sources like electrospray ionization (ESI) is common for the analysis of these moderately polar compounds herts.ac.uk. Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the sample matrix scispace.comiosrjournals.org.

Gas Chromatography-Mass Spectrometry (GC-MS): While phenylcarbamates can be thermally labile, GC-MS can also be employed for their analysis, often after a derivatization step to improve their volatility and thermal stability herts.ac.uk.

These advanced analytical techniques are essential for conducting detailed studies on the environmental persistence and mobility of this compound and its degradation products, providing the data necessary for accurate environmental risk assessments.

Future Perspectives and Emerging Applications in Chemical Research

Design of Novel Carbamate-Based Scaffolds with Enhanced Selectivity and Efficacy

The inherent bioactivity of the carbamate (B1207046) group makes it a prime candidate for designing new molecular scaffolds. acs.org Research is increasingly focused on modifying the core structure of Ethyl N-(4-chlorophenyl)carbamate to create derivatives with heightened selectivity and efficacy. The ability of carbamates to act as peptide bond surrogates allows them to maintain chemical stability and improve cell membrane permeability. acs.org

Key strategies in the design of novel carbamate-based scaffolds include:

Structural Modification: Introducing diverse functional groups to the N-phenyl ring and altering the length of the alkyl chain can significantly impact the biological activity of carbamate derivatives. mdpi.com For instance, studies on related carbamates have shown that an ethyl group on the carbamate nitrogen can be optimal for certain antifungal activities. mdpi.com

Target-Specific Design: By understanding the interaction between carbamates and biological targets like enzymes or receptors, researchers can design molecules with improved inhibitory functions. acs.org For example, novel sulfonamide-based carbamates have been synthesized and shown to be selective inhibitors of butyrylcholinesterase (BChE), with some derivatives exhibiting significantly higher potency than existing drugs like rivastigmine (B141). mdpi.com

Stereochemistry: The spatial arrangement of atoms in a molecule can dramatically influence its biological effects. Future research will likely explore the stereoselective synthesis of this compound analogs to isolate enantiomers with superior activity and reduced off-target effects.

A recent study highlighted the synthesis of a series of benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates, which demonstrated strong preferential inhibition of BChE. mdpi.com Specifically, compounds like benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate showed inhibitory activity up to nine times more effective than rivastigmine. mdpi.com This underscores the potential of designing novel carbamate scaffolds for targeted therapeutic applications.

Integration with Sustainable Chemistry Principles in Synthesis and Application

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For carbamates, this involves developing cleaner synthesis routes and creating products that are effective and biodegradable.

Traditional synthesis methods for carbamates often rely on hazardous reagents like phosgene. smolecule.comnih.gov Modern research is focused on developing greener alternatives:

Phosgene-Free Routes: Innovative methods, such as the Hofmann rearrangement of aromatic amides using greener oxidants like oxone, are being developed. nih.gov This approach offers a one-step, environmentally friendly process to produce N-aryl carbamates. nih.govnih.gov

Catalytic Processes: The use of organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate carbamate synthesis under milder conditions and significantly reduce reaction times. researchgate.net

Biodegradability: Carbamates are known for their ability to hydrolyze into less harmful components (amine, carbon dioxide, and alcohol), which reduces their environmental persistence. nih.gov Future research will likely focus on enhancing this biodegradability without compromising efficacy.

The development of green synthetic methods not only reduces the environmental footprint of producing compounds like this compound but also aligns with the growing demand for sustainable agricultural and pharmaceutical products. nih.gov

Exploration of Metabolite-Based Drug Design and Agrochemical Development

Understanding how compounds are metabolized in biological systems is crucial for designing safer and more effective drugs and agrochemicals. rsc.org The study of metabolites can reveal "soft spots" in a molecule that are prone to metabolic breakdown, as well as identify active metabolites that may be responsible for the desired biological effect. rsc.org

For this compound, research into its metabolic pathways could lead to:

Prodrug Design: Carbamate functionalities are often used in prodrugs to improve stability and pharmacokinetic properties. acs.orgnih.gov By identifying the metabolic fate of this compound, researchers can design prodrugs that release the active compound at the target site.

Enhanced Agrochemicals: In the context of agrochemicals, understanding the metabolism of a fungicide helps in designing next-generation products with improved efficacy and reduced non-target toxicity. For instance, a related compound, ethyl-4-bromophenyl carbamate, has shown promise as an ixodicide by acting as a growth regulator in ticks. nih.gov

Metabolic Engineering: Studies on ethyl carbamate have shown that its metabolism can be inhibited by various compounds, and it is at least partially metabolized by esterases. nih.gov This knowledge can be used to co-administer inhibitors that prolong the activity of the primary compound or to design derivatives that are less susceptible to metabolic deactivation.

Metabolism-guided design is a powerful tool that can accelerate the development of new chemical entities with improved safety and efficacy profiles. rsc.org

Advanced Analytical Techniques for in situ Monitoring and Real-time Analysis

The ability to monitor chemical compounds in real-time and within their natural environment is essential for understanding their function and impact. Advanced analytical techniques are being developed to provide more sensitive and rapid detection of carbamates like this compound.

Future analytical approaches will likely include:

Chromatography and Mass Spectrometry: Techniques like gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) are already used for the simultaneous determination of ethyl carbamate and other contaminants in food products. researchgate.net Future advancements will likely focus on improving detection limits and reducing analysis times.

Fluorescence-Based Methods: A rapid method for determining ethyl carbamate in various foodstuffs has been developed using pre-column derivatization with 9-xanthydrol and subsequent analysis by HPLC with fluorescence detection. rsc.org This method significantly reduces the analysis time from over 30 minutes to just 5 minutes. rsc.org

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with cavities designed to selectively bind a target molecule. This technology is being explored for the selective removal of ethyl carbamate from fermented beverages, with reported removal efficiencies of up to 84%. mdpi.com This approach offers a highly selective method for monitoring and removing specific carbamates from complex matrices.

These advanced analytical methods will provide researchers with powerful tools to study the behavior of this compound in various systems, from biological tissues to environmental samples, leading to a deeper understanding of its properties and applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl N-(4-chlorophenyl)carbamate, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between ethyl chloroformate and 4-chloroaniline in refluxing ethanol (15 mL) for 4 hours, yielding ~72% after recrystallization from ethanol . To improve yields, ensure stoichiometric equivalence of reagents, controlled reflux conditions, and slow cooling during crystallization. Monitoring reaction completion via TLC (ethanol/DMSO, 3:1; Rf = 0.76) is critical .

Q. How can spectroscopic techniques (IR, NMR) characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : A strong carbonyl stretch at 1700–1705 cm⁻¹ confirms the carbamate group. N-H stretching bands at 3300–3350 cm⁻¹ indicate secondary amide formation .
  • NMR : Key signals include δ 1.2 ppm (CH₃CH₂ triplet), δ 4.1 ppm (CH₃CH₂ quartet), and δ 7.35 ppm (aromatic protons). Carbonyl resonance at δ 154 ppm (13C NMR) further validates the carbamate structure .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol at room temperature produces high-purity colorless crystals. Solvent selection (ethanol vs. methanol) impacts crystal morphology and yield. Slow evaporation minimizes impurities, and post-crystallization washing with cold ethanol removes residual reactants .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Methodological Answer : Collect diffraction data at 293 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL, focusing on hydrogen bonding (N-H⋯O; d = 2.8–3.0 Å) to resolve molecular packing. A low R-factor (<0.05) and high data-to-parameter ratio (>15) ensure accuracy. Validate thermal displacement parameters to address disorder .

Q. What strategies address discrepancies in crystallographic refinement for carbamate derivatives?

  • Methodological Answer : For twinned or low-resolution data, use SHELXD for structure solution and SHELXL for refinement. Apply restraints to bond lengths (C-C = 1.52 Å) and angles (C-N-C = 120°). Check for missed symmetry (e.g., monoclinic vs. orthorhombic systems) using PLATON’s ADDSYM tool .

Q. How do supramolecular interactions influence the physical properties of this compound?

  • Methodological Answer : Hydrogen-bonded C(4) chains along the b-axis (N-H⋯O; 2.89 Å) enhance thermal stability. Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., H⋯Cl interactions contribute 12% to packing). Correlate lattice energy (calculated via PIXEL) with melting point variations .

Q. What in vitro assays evaluate the bioactivity of this compound in pharmacological studies?

  • Methodological Answer : Screen for enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay (λ = 412 nm). For receptor binding, use radioligand displacement assays (e.g., ³H-labeled agonists). Computational docking (AutoDock Vina) predicts interactions with targets like GPCRs or kinases, guided by the compound’s electron-withdrawing 4-chlorophenyl group .

Q. How can synthetic byproducts or degradation products of this compound be identified?

  • Methodological Answer : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities. Compare retention times and fragmentation patterns (m/z) with standards. For hydrolytic degradation (e.g., in acidic conditions), monitor pH-dependent formation of 4-chloroaniline via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.